
5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. The compound you’re asking about seems to be a complex molecule that contains these structures.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thiophene rings can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide” would depend on the specific structure of the compound.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide, also known as 5-METHYL-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1,2-OXAZOLE-4-CARBOXAMIDE:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The presence of the thiophene ring is particularly significant, as thiophene derivatives are known for their anticancer properties . Researchers are exploring its efficacy in targeting various cancer types, including breast and lung cancers.
Anti-inflammatory Applications
The compound’s structure suggests it could be effective in reducing inflammation. Isoxazole derivatives, in general, have been studied for their anti-inflammatory properties . This makes the compound a candidate for developing new anti-inflammatory drugs, potentially offering more targeted and effective treatments for conditions like arthritis and inflammatory bowel disease.
Antimicrobial Activity
Given the known antimicrobial properties of thiophene derivatives, this compound is being investigated for its ability to combat bacterial and fungal infections . Its unique structure may provide a new mechanism of action against resistant strains, making it a valuable addition to the arsenal of antimicrobial agents.
Neurological Disorders
The compound’s potential effects on the central nervous system are of significant interest. Isoxazole derivatives have been studied for their neuroprotective and anti-psychotic properties . This compound could contribute to the development of new treatments for neurological disorders such as schizophrenia, depression, and Alzheimer’s disease.
Material Science
Beyond medicinal chemistry, this compound is also being explored in material science. Thiophene-based compounds are known for their electronic properties, making them useful in the development of organic semiconductors and conductive polymers . This could lead to advancements in electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Antioxidant Research
The compound’s structure suggests it may have antioxidant properties, which are crucial in preventing oxidative stress-related diseases . Researchers are investigating its potential to neutralize free radicals, thereby protecting cells from damage and contributing to the prevention of diseases such as cardiovascular diseases and certain cancers.
Kinase Inhibition
Kinase inhibitors are a class of drugs that block certain enzymes involved in the regulation of cell functions, including cell signaling, growth, and division. This compound is being studied for its potential to inhibit specific kinases, which could make it useful in treating diseases where kinase activity is dysregulated, such as cancer and inflammatory diseases .
Estrogen Receptor Modulation
The compound’s potential to modulate estrogen receptors is another area of interest. Estrogen receptor modulators are used in the treatment of hormone-sensitive cancers, such as breast cancer . This compound could offer a new approach to modulating these receptors, providing alternative treatment options for patients.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research. Each application is being actively explored to fully understand and harness the compound’s capabilities.
Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives
Mécanisme D'action
The mechanism of action would depend on the biological activity of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Orientations Futures
Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research could focus on synthesizing and investigating new thiophene-based compounds with more effective pharmacological activity .
Propriétés
IUPAC Name |
5-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-12(9-17-19-11)14(18)16-10-15(6-2-3-7-15)13-5-4-8-20-13/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOFFIKAGEHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)isoxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)
![Methyl 3-(4-bromophenyl)-3-[(3-ethoxy-3-oxopropanoyl)amino]propanoate](/img/structure/B2467610.png)
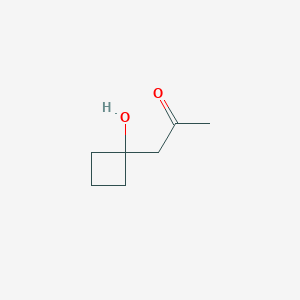
![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)
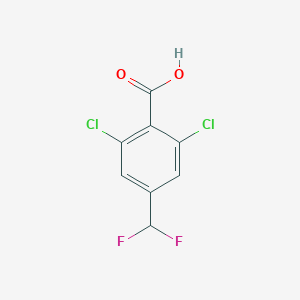
![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)
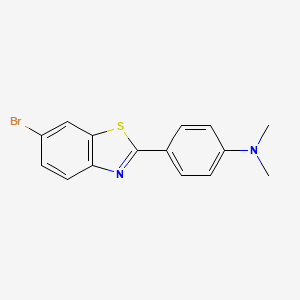
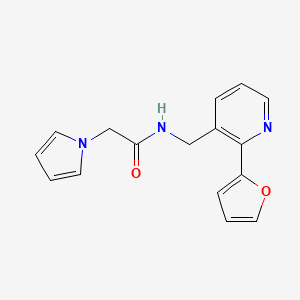



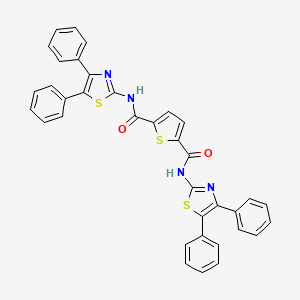
![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2467628.png)